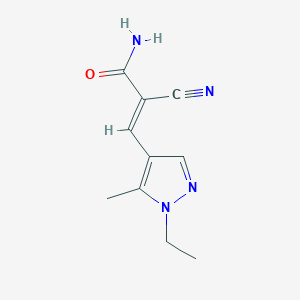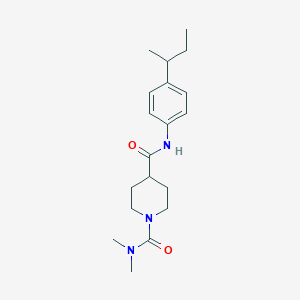
2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide, also known as CEP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein carbonylation, as a cross-linking agent for stabilizing proteins, and as a tool for studying protein-protein interactions. This compound has also been used in the development of new therapies for diseases such as cancer, Alzheimer's, and Parkinson's.
作用機序
The mechanism of action of 2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to act through the modification of proteins by forming covalent bonds with nucleophilic amino acid residues such as cysteine and lysine. This modification can alter the structure and function of the protein, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of protein carbonylation, the modification of protein structure and function, and the activation of cellular signaling pathways. These effects can lead to changes in cellular metabolism, gene expression, and cell proliferation.
実験室実験の利点と制限
One advantage of using 2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide in lab experiments is its ability to selectively modify specific proteins, allowing for the study of specific cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for the study of 2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide, including the development of new therapies for diseases such as cancer and neurodegenerative disorders, the identification of new protein targets for modification, and the optimization of this compound synthesis methods to improve its efficiency and reduce its toxicity.
In conclusion, this compound is a compound that has significant potential for various scientific research applications. Its ability to selectively modify specific proteins makes it a valuable tool for studying cellular processes, and its potential applications in disease therapy make it an area of great interest for future research.
合成法
2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide can be synthesized through a multistep process involving the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with acryloyl chloride. The final product is obtained through the reaction of the resulting acryloyl chloride with potassium cyanide.
特性
IUPAC Name |
(E)-2-cyano-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-3-14-7(2)9(6-13-14)4-8(5-11)10(12)15/h4,6H,3H2,1-2H3,(H2,12,15)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKZJNCXGPDAMJ-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C(C#N)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C(\C#N)/C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5327586.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5327591.png)

![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)


![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)
![5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
![6-ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5327683.png)